molecular formula C6H12O2S B1527613 3-(Methylsulfanyl)pentanoic acid CAS No. 1310210-40-2

3-(Methylsulfanyl)pentanoic acid

Cat. No.: B1527613
CAS No.: 1310210-40-2
M. Wt: 148.23 g/mol
InChI Key: OPEITBWCEQGRJP-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pentanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of pentanoic acid where a methylsulfanyl group is attached to the third carbon atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pentanoic acid and methyl mercaptan (methanethiol).

  • Reaction Process: The reaction involves the nucleophilic substitution of the hydroxyl group in pentanoic acid with a methylsulfanyl group. This is achieved by reacting pentanoic acid with methanethiol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative, this compound.

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents, such as dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: The primary product is this compound.

  • Reduction: The major product is the corresponding alcohol, 3-(methylsulfanyl)pentanol.

  • Substitution: The products depend on the nucleophile used, resulting in various derivatives.

Scientific Research Applications

3-(Methylsulfanyl)pentanoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Methional (3-(methylsulfanyl)propanal)

  • 3-(Methylsulfanyl)propanoic acid

  • 3-(Methylsulfanyl)butanoic acid

Properties

IUPAC Name

3-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEITBWCEQGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

S,S-dimethyl carbonodithioate (1.467 g, 12.00 mmol) was added with vigorous stirring to a solution of (E)-pent-2-enoic acid (2.002 g, 20 mmol) in 30% KOH solution (prepared from potassium hydroxide (3.87 g, 69 mmol) and Water (10 mL)). The reaction mixture was slowly heated to 90° C. over a period of 20-30 min Heating was continued for 3 hours before the reaction was cooled down to 25° C. and quenched slowly with HCl. The mixture was then extracted with DCM (3×30 mL), combined organic layer dried and concentrated to give 3-(methylthio)pentanoic acid (2.7 g, 18.22 mmol, 91% yield) as light orange oil: IR (Thin film) 2975, 1701 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.92 (qd, J=7.3, 5.6 Hz, 1H), 2.63 (d, J=7.2 Hz, 2H), 2.08 (s, 3H), 1.75-1.51 (m, 2H), 1.03 (t, J=7.4 Hz, 3H); 13C NMR (101 MHz, CDCl3) δ 178.14, 43.95, 39.78, 27.04, 12.95, 11.29; EIMS m/z 148.
Quantity
1.467 g
Type
reactant
Reaction Step One
Quantity
2.002 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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